Product packaging for 2-Methyl-5-(trifluoromethyl)benzenethiol(Cat. No.:CAS No. 1429056-31-4)

2-Methyl-5-(trifluoromethyl)benzenethiol

Cat. No.: B12863630
CAS No.: 1429056-31-4
M. Wt: 192.20 g/mol
InChI Key: WTOMSKLVOCBZBF-UHFFFAOYSA-N
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Description

Significance of Aryl Thiol Scaffolds in Organic Synthesis and Medicinal Chemistry

Aryl thiols, also known as thiophenols, are versatile building blocks in organic synthesis. The thiol group is a potent nucleophile and can participate in a wide range of chemical transformations, including the formation of thioethers, disulfides, and various sulfur-containing heterocycles. These transformations are fundamental to the construction of complex molecular architectures.

In medicinal chemistry, the aryl thiol motif is present in a number of biologically active molecules. The thiol group can act as a hydrogen bond donor and a metal chelator, enabling it to interact with biological targets such as enzymes and receptors. This has led to the development of aryl thiol-containing drugs with diverse therapeutic applications.

The Role of Trifluoromethyl and Methyl Substituents in Modulating Aromatic System Properties

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring has profound effects on the molecule's properties. The -CF3 group is strongly electron-withdrawing, which can significantly alter the electronic nature of the aromatic system. This electronic perturbation can influence the reactivity of other functional groups on the ring and can modulate the acidity or basicity of nearby atoms. Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a crucial factor in drug design.

The methyl (-CH3) group, in contrast, is a weak electron-donating group. Its presence on an aromatic ring can influence the regioselectivity of electrophilic aromatic substitution reactions. The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group in a molecule like 2-Methyl-5-(trifluoromethyl)benzenethiol creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential applications.

Overview and Research Context of this compound

This compound is a specific fluorinated aryl thiol with the chemical formula C8H7F3S. cymitquimica.com While detailed research exclusively focused on this compound is limited, its structure suggests it would be a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The combination of the nucleophilic thiol group, the electron-donating methyl group, and the electron-withdrawing trifluoromethyl group makes it an interesting target for synthetic exploration.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
This compound C8H7F3S192.20 cymitquimica.comNot availableNot available
2-(Trifluoromethyl)benzenethiolC7H5F3S178.17 google.com175-177 chemicalbook.com1.499 chemicalbook.com
3,5-Bis(trifluoromethyl)benzenethiolC8H4F6S246.17 nih.gov167 nih.gov1.442 nih.gov
5-tert-Butyl-2-methylbenzenethiolC11H16S180.31 nih.govNot availableNot available

Note: Data for this compound is limited. Data for related compounds is provided for comparison.

Historical Perspectives on Benzenethiol (B1682325) Chemistry and Trifluoromethylation

The chemistry of benzenethiol (thiophenol) dates back to the 19th century, with early work focusing on its synthesis and basic reactivity. orgsyn.org Over the years, a vast number of methods for the synthesis of substituted benzenethiols have been developed, including the reduction of sulfonyl chlorides and the reaction of diazonium salts with sulfur reagents. evitachem.com

The introduction of trifluoromethyl groups into organic molecules is a more recent development. Early methods, such as the Swarts reaction developed in the 1890s, required harsh conditions. bldpharm.comevitachem.com The mid-20th century saw the development of milder and more selective trifluoromethylating agents. A significant breakthrough came in 1984 with the report of the first electrophilic trifluoromethylating reagent by Yagupolskii and co-workers. This and subsequent developments have made the synthesis of trifluoromethylated aromatic compounds, including those with a thiol group, more accessible.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3S B12863630 2-Methyl-5-(trifluoromethyl)benzenethiol CAS No. 1429056-31-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1429056-31-4

Molecular Formula

C8H7F3S

Molecular Weight

192.20 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C8H7F3S/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3

InChI Key

WTOMSKLVOCBZBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)S

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 5 Trifluoromethyl Benzenethiol and Analogous Structures

Strategies for the Formation of the Thiol Group (-SH) on the Aromatic Ring

The introduction of a thiol group onto an aromatic ring is a fundamental transformation in organic synthesis. For a molecule like 2-Methyl-5-(trifluoromethyl)benzenethiol, this can be achieved through several reliable methods.

A common and effective method for the synthesis of aryl thiols is through the reduction of more readily accessible aryl sulfonyl derivatives, such as aryl sulfonyl chlorides. google.com These sulfonyl chlorides can be prepared from the corresponding sulfonic acids or their salts. Once obtained, the sulfonyl chloride can be reduced to the corresponding thiol using various reducing agents.

Classical methods often employ zinc dust in the presence of an acid like sulfuric or acetic acid. google.com However, these methods can generate significant amounts of metal salt waste. google.com More modern approaches utilize catalytic hydrogenation. For instance, aryl sulfonyl chlorides can be hydrogenated using a palladium catalyst in a solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. google.comgoogle.com The choice of catalyst and reaction conditions can be critical to achieving high yields and preventing side reactions. For example, a palladium catalyst, potentially modified with tin, can be effective for this transformation. google.com

Another approach involves the use of phosphine (B1218219) reagents. Triphenylphosphine has been shown to efficiently reduce aryl sulfonyl chlorides to aryl thiols in a suitable solvent like toluene (B28343). researchgate.netorganic-chemistry.org The direct conversion of thiols to sulfonyl chlorides and subsequently to sulfonamides is also a well-established process, which can, in principle, be reversed. organic-chemistry.org For example, a one-pot synthesis of sulfonamides from thiols has been developed using hydrogen peroxide and thionyl chloride, which proceeds through a sulfonyl chloride intermediate. organic-chemistry.org This highlights the interconversion possibilities between these functional groups. The direct reaction of nitroarenes with thiols to produce sulfonamides under photolytic conditions has also been reported, offering a potential alternative synthetic route. chemistryviews.org

Table 1: Comparison of Reagents for the Reduction of Aryl Sulfonyl Chlorides to Aryl Thiols
Reducing Agent/SystemAdvantagesDisadvantages/ConsiderationsReference
Zinc and AcidEstablished methodGenerates significant metal waste google.com
Catalytic Hydrogenation (e.g., Pd/C)Cleaner processRequires pressurized hydrogen and specialized equipment google.comgoogle.com
TriphenylphosphineMild conditionsStoichiometric use of phosphine reagent researchgate.netorganic-chemistry.org

Nucleophilic aromatic substitution (SNAr) provides another powerful strategy for introducing a thiol group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgbyjus.commasterorganicchemistry.com The trifluoromethyl group in the target molecule is a strong electron-withdrawing group, which facilitates this type of reaction by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com

In this approach, an aryl halide (e.g., a chloro- or bromo-substituted precursor) is treated with a sulfur nucleophile. Common sulfur nucleophiles include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. google.com The reaction of an aromatic halide with thiourea in the presence of nickel can directly yield aromatic thiols. google.com For SNAr reactions to be efficient, the leaving group (halide) should typically be positioned ortho or para to the activating electron-withdrawing group to allow for effective resonance stabilization of the intermediate. wikipedia.orgmasterorganicchemistry.com The reaction conditions, such as solvent and temperature, are crucial for the success of these substitutions. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often employed. google.com

Regioselective Introduction of the Trifluoromethyl Group on Benzenes

The trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. acs.orgwikipedia.org Its introduction onto an aromatic ring can be achieved through direct trifluoromethylation or by the conversion of other functional groups.

Direct C-H trifluoromethylation of arenes has emerged as a highly desirable transformation. Various methods have been developed using different trifluoromethylating agents and catalytic systems. These reactions can be mediated by transition metals like palladium or nickel. researchgate.net For instance, the palladium-catalyzed C-H trifluoromethylation of toluene derivatives has been reported, which could be a viable route for the synthesis of precursors to the target molecule. researchgate.net

The regioselectivity of direct trifluoromethylation can be influenced by the directing effects of existing substituents on the aromatic ring. nih.govnih.gov For example, certain directing groups can facilitate ortho-selective trifluoromethylation. nih.gov Radical trifluoromethylation is another approach, often initiated by photoredox catalysis. nih.gov

An alternative to direct trifluoromethylation is the conversion of an existing functional group into a trifluoromethyl group. wikipedia.orgyoutube.com This is a common strategy in organic synthesis known as functional group interconversion (FGI). ub.edu For example, a carboxylic acid group on the aromatic ring can be converted to a trifluoromethyl group using reagents like sulfur tetrafluoride (SF₄). wikipedia.org Another classic method is the Swarts reaction, where trihalomethyl groups are converted to trifluoromethyl groups using antimony trihalides. wikipedia.org Aryl iodides can also be converted to trifluoromethyl arenes through reaction with trifluoromethyl copper reagents. wikipedia.org

Table 2: Selected Methods for Introducing a Trifluoromethyl Group
MethodPrecursor Functional GroupReagent(s)Reference
Direct C-H TrifluoromethylationC-H bondVarious CF₃ sources and catalysts (e.g., Pd, Ni) researchgate.net
From Carboxylic Acid-COOHSulfur tetrafluoride (SF₄) wikipedia.org
From Aryl Halide-I, -BrTrifluoromethyl copper (CF₃Cu) wikipedia.org

Directed Methylation Strategies for the Aromatic Core

The introduction of the methyl group at a specific position on the trifluoromethyl-substituted benzene (B151609) ring requires a regioselective methylation strategy. The trifluoromethyl group is known to be a deactivating group and a meta-director in electrophilic aromatic substitution reactions. youtube.comyoutube.com Therefore, classical Friedel-Crafts alkylation might not provide the desired regioselectivity.

A powerful strategy for achieving regioselective functionalization of aromatic rings is directed ortho-metalation (DoM). wikipedia.orgchem-station.comorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgchem-station.com This intermediate can then react with an electrophile, such as a methylating agent (e.g., methyl iodide), to introduce the methyl group at the ortho position.

The trifluoromethyl group itself can act as a moderate directing group for ortho-lithiation. organic-chemistry.orgsemanticscholar.org The electron-withdrawing nature of the CF₃ group increases the acidity of the ortho-protons, facilitating their removal by the strong base. tcichemicals.com This allows for the regioselective introduction of a methyl group ortho to the trifluoromethyl group. The choice of the directing group is critical for the success and regioselectivity of the reaction. organic-chemistry.orgsemanticscholar.org

Integrated Synthetic Routes for this compound Precursors

The generation of precursors is a critical phase in the synthesis of this compound. These routes are designed to build the core aromatic structure with the required methyl and trifluoromethyl substituents, positioning a functional group that can be converted into the final thiol moiety.

Hydrolytic Cleavage of Pre-formed Heterocyclic Intermediates (e.g., Benzothiazoles)

A prominent strategy for synthesizing aminobenzenethiols, which are key precursors, involves the formation and subsequent cleavage of a benzothiazole (B30560) ring system. This two-step method first involves the synthesis of a substituted 2-aminobenzothiazole (B30445), which is then hydrolyzed to yield the target 2-aminobenzenethiol. ijcrt.org

The hydrolysis step effectively cleaves the five-membered thiazole (B1198619) ring. Typically, this is achieved by treating the 2-aminobenzothiazole intermediate with a strong base like sodium hydroxide (B78521). The reaction proceeds through the replacement of a functional group on the thiazole ring with a hydroxyl group, followed by the cleavage of the ring to form the sodium salt of the 2-aminobenzenethiol. ijcrt.org This salt can then be neutralized to yield the final aminobenzenethiol product. While various methods for the hydrolysis of the precursor Herz compound (a class of benzothiazole derivatives) have been reported, sodium hydroxide is commonly employed. ijcrt.org

Method Description Key Reagents Intermediate Product
Hydrolysis of 2-Aminobenzothiazoles Two-step process involving synthesis and subsequent ring-cleavage of a benzothiazole intermediate. ijcrt.org1. Reagents for cyclization (e.g., thiourea, bromine) 2. Base for hydrolysis (e.g., NaOH)Substituted 2-AminobenzothiazoleSubstituted 2-Aminobenzenethiol

Multi-step Convergent Syntheses involving Benzenethiol (B1682325) Analogues (e.g., 2-amino-4-(trifluoromethyl)benzenethiol)

Multi-step syntheses provide a versatile approach to constructing complex substituted benzenethiols by sequentially introducing the necessary functional groups. A common pathway to this compound starts from 2-Methyl-5-(trifluoromethyl)aniline. chemimpex.comprepchem.comnih.gov

This process typically involves the following key transformations:

Nitration and Reduction : The synthesis often begins with a substituted toluene. For instance, 2-Methyl-5-(trifluoromethyl)nitrobenzene can be reduced to 2-Methyl-5-(trifluoromethyl)aniline. This reduction is commonly achieved through catalytic hydrogenation using palladium on charcoal (Pd/C) in a solvent like ethanol. prepchem.com

Diazotization : The resulting aniline (B41778) is then converted into a diazonium salt. This reaction is carried out by treating the aniline with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures. youtube.comutrgv.edu

Thiocyanation/Thiolation : The diazonium salt is a versatile intermediate that can be displaced by a sulfur-containing nucleophile. Reaction with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) followed by reduction, or direct reaction with a thiol source, introduces the sulfur functionality, which can then be converted to the target benzenethiol. utrgv.edu This simultaneous diazotization and nucleophilic displacement allows for the introduction of various alkylthio groups onto the aromatic ring. utrgv.edu

A similar multi-step logic applies to the synthesis of analogous structures like 2-amino-4-(trifluoromethyl)benzenethiol, which is a valuable intermediate in its own right. ijcrt.org

Starting Material Step 1 Step 2 Step 3 Final Product
2-Methyl-5-(trifluoromethyl)nitrobenzeneReduction (e.g., H₂, Pd/C)Diazotization (e.g., NaNO₂, HCl)Nucleophilic Displacement (e.g., KSCN, then reduction)This compound
Substituted AnilineFormation of 2-AminobenzothiazoleHydrolysis (e.g., NaOH)-2-Amino-4-(trifluoromethyl)benzenethiol

Cyclization Reactions to Form Fluorinated Benzothiazoles

The formation of fluorinated benzothiazoles is a cornerstone of the synthetic strategies that utilize heterocyclic intermediates. These cyclization reactions typically involve the condensation of a substituted 2-aminothiophenol (B119425) with a reagent that provides the C2 carbon of the thiazole ring. mdpi.commdpi.com

Common methods for benzothiazole synthesis include:

Condensation with Aldehydes or Carboxylic Acids : 2-Aminothiophenols react with various aldehydes or carboxylic acids to form the benzothiazole ring. mdpi.comnih.gov These reactions are often promoted by acid catalysts or dehydrating agents, such as polyphosphoric acid (PPA), and may require heating. nih.gov

Visible Light-Promoted Synthesis : Green chemistry approaches have been developed that use visible light to promote the cyclization of 2-aminothiophenols with aldehydes, often without the need for metal catalysts or other additives. mdpi.com

Metal-Catalyzed Cyclization : Transition metals like copper and palladium can catalyze the formation of 2-substituted benzothiazoles from ortho-halothioureas or through the condensation of 2-aminothiophenols with nitriles. mdpi.com

These cyclization reactions are highly versatile, allowing for the introduction of various substituents onto the benzothiazole core, which can then be carried through to the final benzenethiol product after cleavage. mdpi.comindexcopernicus.com

Cyclization Method Reactants Catalyst/Conditions Product Class
Condensation 2-Aminothiophenol + Aldehyde/Carboxylic AcidAcid catalyst (e.g., PPA), Heat nih.gov2-Substituted Benzothiazoles
Visible-Light Promotion 2-Aminothiophenol + AldehydeVisible light, sometimes a photocatalyst mdpi.comchemrxiv.org2-Substituted Benzothiazoles
Metal-Catalyzed 2-Aminothiophenol + NitrileCopper catalyst mdpi.com2-Substituted Benzothiazoles
Jacobsen Cyclization ThiobenzanilidePotassium ferricyanideBenzothiazole

Chemical Behavior of the Thiol Moiety

The thiol (-SH) group is the primary site of reactivity for many transformations, acting as a potent nucleophile and being susceptible to oxidation.

Thiols are readily oxidized to form a variety of sulfur-containing species, with the most common product being the corresponding disulfide. The oxidation of this compound is expected to yield bis(2-methyl-5-(trifluoromethyl)phenyl) disulfide. This transformation can be achieved using a range of mild oxidizing agents.

The oxidation process involves the formation of a sulfur-sulfur bond between two thiol molecules, with the concomitant loss of two protons and two electrons. Common reagents used for this type of transformation include hydrogen peroxide, iodine, and air (O₂) often catalyzed by metal complexes.

Further oxidation of the sulfur center can lead to the formation of other species such as sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H) under more vigorous reaction conditions. For instance, the oxidation of trifluoromethyl sulfides to the corresponding sulfoxides is a key method for synthesizing trifluoromethylsulfinyl-containing compounds, which are valuable in medicinal chemistry nih.gov. While the initial oxidation to disulfide is a common and predictable reaction, the selective oxidation to higher oxidation states requires careful control of the oxidant and reaction conditions vanderbilt.edu.

Table 1: Representative Oxidation Reactions of Aryl Thiols

Reactant Oxidizing Agent Product Type Reference
Thiophenol Dimethyl sulfoxide (DMSO) / HI Diphenyl disulfide vanderbilt.edu
Aryl trifluoromethyl sulfide Trifluoroperacetic acid (TFPAA) Aryl trifluoromethyl sulfoxide nih.gov
Various Thiols N-trifluoromethylthiosaccharin Trifluoromethyl disulfides rsc.org

The thiol group is inherently nucleophilic due to the lone pairs of electrons on the sulfur atom. It readily participates in reactions that form new carbon-sulfur (C-S) bonds. The corresponding thiolate anion, formed by deprotonation of the thiol with a base, is an even more potent nucleophile.

Key reactions involving the nucleophilic character of this compound include:

S-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl bromide) in the presence of a base to form thioethers (sulfides). This is a classic Sₙ2 reaction where the thiolate displaces the halide.

S-Acylation: Reaction with acyl chlorides or anhydrides to produce thioesters.

Thia-Michael Addition: The conjugate addition of the thiol to α,β-unsaturated carbonyl compounds (e.g., enones, acrylates). This 1,4-addition is a powerful method for C-S bond formation and is widely used in organic synthesis srce.hrnih.gov. The reaction can be catalyzed by bases or nucleophiles and is often reversible under basic conditions nih.govresearchgate.net.

The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring increases the acidity of the thiol proton, facilitating the formation of the thiolate anion.

Table 2: Examples of Nucleophilic Reactions of Thiols

Reaction Type Electrophile Catalyst/Base Product Class Reference
Thia-Michael Addition α,β-Unsaturated carbonyl Ferric chloride β-thioether srce.hr
Thia-Michael Addition Maleimide Tertiary amine or phosphine 3-Sulfanyl-pyrrolidine-2,5-dione researchgate.net
Thia-Michael Addition Citral KF/Al₂O₃ Thioether adduct srce.hr

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-S bonds. This compound is a suitable nucleophilic partner in several of these transformations.

Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of aryl thioethers by coupling aryl boronic acids with thiols organic-chemistry.org. The reaction is typically carried out in the presence of an oxidant, such as air (O₂), and a base. It represents a significant advancement over traditional methods, offering mild reaction conditions organic-chemistry.orgnih.govacs.org. This method is versatile, tolerating a wide variety of thiols and arylboronic acids nih.govacs.org.

Buchwald-Hartwig C-S Coupling: While originally developed for C-N bond formation, the Buchwald-Hartwig amination protocol has been successfully adapted for the synthesis of aryl thioethers alfa-chemistry.com. This palladium-catalyzed reaction couples aryl halides or triflates with thiols. The choice of palladium precursor, ligand, and base is crucial for achieving high efficiency nih.gov. The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate and reductive elimination to yield the thioether product libretexts.org.

These methods provide powerful and general routes to synthesize complex diaryl and alkyl-aryl thioethers from this compound.

Table 3: Transition Metal-Catalyzed C-S Coupling Reactions

Reaction Name Metal Catalyst Electrophile Partner Key Features Reference
Chan-Lam S-Arylation Copper (e.g., CuSO₄) Aryl boronic acids Mild, room temperature, aerobic conditions nih.govacs.org
Buchwald-Hartwig C-S Coupling Palladium (e.g., Pd₂(dba)₃) Aryl halides/triflates High functional group tolerance, various ligands available alfa-chemistry.comnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring towards substitution is controlled by the electronic properties of the attached thiol, methyl, and trifluoromethyl groups.

The substituents on the benzene ring have opposing electronic effects, which significantly modulates its reactivity in electrophilic aromatic substitution (EAS).

Methyl Group (-CH₃): As an alkyl group, it is an activating group vanderbilt.edu. It donates electron density to the ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself masterorganicchemistry.com. Toluene, for example, undergoes nitration about 25 times faster than benzene organic-chemistry.org.

Trifluoromethyl Group (-CF₃): This group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the three fluorine atoms wikipedia.org. It removes electron density from the aromatic ring, making it much less nucleophilic and significantly slower to react with electrophiles vanderbilt.edumasterorganicchemistry.com. (Trifluoromethyl)benzene, for instance, reacts tens of thousands of times more slowly than benzene nih.gov.

For nucleophilic aromatic substitution (SₙAr), the opposite is true. This reaction is favored by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. Therefore, the trifluoromethyl group activates the ring towards SₙAr, should a suitable leaving group (like a halide) be present at a position ortho or para to it.

The position of any new substituent added to the aromatic ring via electrophilic aromatic substitution is determined by the directing effects of the groups already present.

-SH (Thiol) and -CH₃ (Methyl) Groups: These are both ortho, para-directors organicchemistrytutor.comyoutube.com. They donate electron density into the ring, which preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions libretexts.orgyoutube.com.

-CF₃ (Trifluoromethyl) Group: This is a meta-director wikipedia.orgchemistrytalk.org. Because it is strongly electron-withdrawing, it destabilizes the carbocation intermediates, particularly when the positive charge is located on an adjacent carbon (as occurs in ortho and para attack). The intermediate for meta attack is the "least destabilized" and is therefore favored youtube.com.

In this compound, the available positions for substitution are C-3, C-4, and C-6. The directing effects are as follows:

-SH group at C-1: Directs ortho (C-2, C-6) and para (C-4).

-CH₃ group at C-2: Directs ortho (C-3) and para (C-6).

-CF₃ group at C-5: Directs meta (C-3).

Analyzing these influences:

Position C-3: Directed by the -CH₃ group (ortho) and the -CF₃ group (meta). This position receives two directing influences.

Position C-4: Directed by the -SH group (para).

Position C-6: Directed by the -SH group (ortho) and the -CH₃ group (para). This position is strongly activated by two ortho, para-directors. However, it is sterically hindered, being flanked by the -SH and -CF₃ groups.

Therefore, electrophilic substitution is most likely to occur at positions C-3 , C-4 , or C-6 . The precise outcome would depend on the specific electrophile and reaction conditions, with sterics playing a significant role. Attack at C-6 might be disfavored for bulky electrophiles chemistrytalk.org. The computational prediction of regioselectivity often involves calculating the energies of the possible carbocation intermediates (Wheland intermediates) to determine the most stable pathway nih.gov.

Table of Compounds

Compound Name
This compound
bis(2-methyl-5-(trifluoromethyl)phenyl) disulfide
(Trifluoromethyl)benzene
Benzyl bromide
Iodomethane
Thioethers
Thioesters

Reactivity and Transformative Chemistry of this compound

The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups: the nucleophilic thiol, the sterically accessible methyl group, and the strongly electron-withdrawing trifluoromethyl group. This arrangement on the aromatic ring allows for a diverse range of chemical transformations, enabling its use as a versatile intermediate in organic synthesis. The reactivity of the trifluoromethyl and methyl groups, in particular, offers pathways to complex molecular architectures.

Applications and Research Trajectories of 2 Methyl 5 Trifluoromethyl Benzenethiol Derivatives

Utility in Advanced Organic Synthesis as a Building Block

The structural framework of 2-Methyl-5-(trifluoromethyl)benzenethiol is a valuable starting point for the synthesis of more complex molecular architectures. Its utility as a building block is primarily centered on the reactivity of the thiol and amino groups (in its 2-amino-4-(trifluoromethyl)benzenethiol analogue), which allows for the construction of various heterocyclic and polyaromatic systems.

The condensation of 2-aminothiophenol (B119425) derivatives is a cornerstone method for synthesizing benzothiazoles, a class of sulfur-containing heterocycles with a wide range of biological activities. nih.govresearchgate.net This reaction typically involves treating the 2-aminothiophenol core with aldehydes, ketones, acyl chlorides, or other carbonyl-containing substances to form the fused thiazole (B1198619) ring. nih.govnih.govnih.gov The trifluoromethyl group on the benzenethiol (B1682325) ring is retained in the final benzothiazole (B30560) product, influencing its chemical properties and biological efficacy.

Similarly, the scaffold is employed in the synthesis of benzothiazines. Research has demonstrated the synthesis of 1,2-benzothiazine analogues using starting materials like 2-(trifluoromethyl)aniline, highlighting the role of trifluoromethyl-substituted precursors in creating these larger heterocyclic systems. nih.gov Chiral benzothiazine derivatives have also been prepared through multi-step sequences, showcasing the utility of these building blocks in asymmetric synthesis. nih.gov

A notable application is in the creation of complex spirocyclic systems. For instance, the reaction of 2-amino-4-(trifluoromethyl)benzenethiol with 5-chloro-1,7-dimethyl-1H-indole-2,3-dione in ethanol yields a novel spirocyclic 2-indolinone that incorporates a 5-(trifluoromethyl)benzothiazoline moiety. Such spiro compounds, which feature two rings connected by a single common atom, are of significant interest in drug development due to their rigid, three-dimensional structures.

Beyond simple heterocycles, derivatives of trifluoromethyl-substituted anilines and thiophenols are instrumental in building complex, multi-ring polyaromatic systems. A key example is the synthesis of tetracyclic quinobenzothiazinium derivatives. rhhz.net These structures are formed through cyclization reactions that fuse additional rings onto the benzothiazine core. The resulting planar, polyaromatic systems are investigated for their ability to intercalate with DNA, a mechanism relevant to anticancer activity. rhhz.net The presence of the electron-withdrawing trifluoromethyl group in these systems is expected to alter the electron density distribution and geometry of the molecule, which can enhance its biological potency. rhhz.net

In the field of organometallic chemistry, thiol-containing compounds (thiolates) are widely used as ligands that bind to transition metals to form catalysts. The sulfur atom can coordinate effectively with metal centers, and modifications to the ligand's backbone, such as the inclusion of a trifluoromethyl group, can fine-tune the catalyst's electronic and steric properties. nih.gov Transition metal complexes are crucial for a vast array of chemical transformations. nih.gov

While specific catalytic applications of complexes bearing the this compound ligand are not extensively documented, the principles of ligand design suggest its potential. The trifluoromethyl group can enhance the stability and influence the reactivity of the metal center. mdpi.com Research on transition-metal-catalyzed reactions, including those for creating carbon-sulfur bonds, demonstrates the importance of both the metal (e.g., palladium, copper, nickel) and the associated ligands in achieving efficient chemical synthesis. mdpi.com The development of catalysts is often focused on creating more stable and selective systems, a goal to which custom-designed ligands like trifluoromethyl-substituted benzenethiols could contribute. nih.gov

Contributions to Medicinal Chemistry Research and Drug Discovery

The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, often used to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. Derivatives of this compound, particularly the benzothiazoles synthesized from it, have shown significant promise in various therapeutic areas.

Anti-Tyrosinase Agents: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and for use in cosmetics. mdpi.com A series of sixteen compounds featuring a 5-(trifluoromethyl)benzo[d]thiazole moiety were synthesized and evaluated as potential tyrosinase inhibitors. mdpi.commostwiedzy.plnih.gov Several of these derivatives displayed potent inhibitory activity against mushroom tyrosinase. mdpi.commostwiedzy.plnih.gov

Notably, the compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b in the study) was found to be a highly effective inhibitor, with an IC50 value of 0.2 µM, making it approximately 55 times more potent than the standard inhibitor, kojic acid. mdpi.comnih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. mdpi.com Further investigation in B16F10 melanoma cells confirmed that these derivatives could inhibit cellular tyrosinase and melanin production more effectively than kojic acid. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of Selected 5-(Trifluoromethyl)benzo[d]thiazole Derivatives

Compound Structure IC50 (µM) vs. Mushroom Tyrosinase Potency vs. Kojic Acid (IC50 ≈ 11-12.6 µM)
1b 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol 0.2 ± 0.01 mdpi.comnih.gov ~55x more potent mdpi.comnih.gov
1a 2-(4-hydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole 1.1 ± 0.1 mdpi.com ~11x more potent mdpi.com

| 1c | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,2-diol | 1.4 ± 0.1 mdpi.com | ~9x more potent mdpi.com |

IDH1 Inhibitors: Isocitrate dehydrogenase 1 (IDH1) is an enzyme that, when mutated, plays a role in various cancers, including acute myeloid leukemia (AML) and gliomas. nih.govmostwiedzy.pl The development of inhibitors targeting mutant IDH1 is an active area of cancer research. While direct derivatives of this compound have not been explicitly identified as IDH1 inhibitors, closely related structures highlight the importance of the trifluoromethylphenyl moiety. For example, a compound identified as 2-(3-(trifluoromethyl) phenyl) isothiazol-3(2H)-one was reported as a selective inhibitor of mutant IDH1 R132H, capable of reducing the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). mostwiedzy.pl Furthermore, structure-activity relationship studies of other inhibitor classes have shown that 2-trifluoromethyl analogs can exhibit improved activity against mutant IDH1. nih.gov This suggests that the trifluoromethyl-substituted scaffold is a promising feature for the design of new IDH1 inhibitors.

The search for new antimicrobial and antifungal agents is critical due to rising drug resistance. Benzothiazole derivatives have been recognized for their potential antibacterial and antifungal properties. mdpi.com The incorporation of a trifluoromethyl group into various heterocyclic scaffolds has been shown to produce compounds with good activity against tested bacteria. nih.gov For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov

There is a particular need for new treatments against opportunistic fungal pathogens like Cryptococcus neoformans, which can cause life-threatening meningitis, especially in immunocompromised individuals. While standard therapies exist, issues of toxicity and resistance drive the search for new compounds. Research into various chemical classes has identified molecules with promising activity against C. neoformans. Although studies on this compound derivatives specifically are limited, related trifluoromethyl-containing compounds have demonstrated antifungal potential. For example, certain chalcone derivatives with trifluoromethyl and trifluoromethoxy substitutions have been evaluated for their activity against pathogenic fungi.

Table 2: Antifungal Activity of Selected Compounds Against C. neoformans

Compound Class Specific Compound Example MIC (µg/mL) Reference
Thiourea (B124793) Derivative N-(butylcarbamothioyl) benzamide (BTU-01) 31.25 - 62.5
Piperidones Piperidone with tetrabutoxy groups 7.8 (µM)
Standard Antifungal Fluconazole 16 (against sequential isolates)

Scaffold for the Generation of Diverse Chemical Libraries

In the realm of drug discovery and materials science, the generation of chemical libraries with vast structural diversity is paramount for identifying novel compounds with desired biological activities or material properties. This compound serves as an excellent scaffold for this purpose due to its inherent functionalities that allow for a multitude of chemical transformations. The presence of the thiol (-SH) group provides a reactive handle for various coupling reactions, such as thiol-ene and thiol-yne "click" chemistry, Michael additions, and nucleophilic aromatic substitutions. nih.govnih.gov These reactions enable the facile introduction of a wide array of substituents and functional groups, leading to the rapid synthesis of large and diverse compound libraries.

The trifluoromethyl (-CF3) group, a common moiety in many pharmaceuticals and agrochemicals, significantly influences the physicochemical properties of the resulting derivatives. mdpi.com Its high lipophilicity can enhance membrane permeability, a crucial factor for biological activity, while its strong electron-withdrawing nature can modulate the reactivity of the aromatic ring and the acidity of the thiol proton. mdpi.com The methyl (-CH3) group further contributes to the structural diversity and can influence the steric and electronic environment of the molecule.

The combination of these features in a single scaffold allows for the systematic exploration of chemical space. By varying the reactants that are coupled to the thiol group and by further modifying the aromatic ring or the methyl group, chemists can generate libraries of compounds with a wide range of steric, electronic, and lipophilic properties. This diversity-oriented synthesis approach is a powerful strategy for discovering new lead compounds in drug development and for identifying novel materials with tailored functionalities. nih.gov

Table 1: Potential Reactions for Library Synthesis from this compound

Reaction TypeReagentsPotential Products
Thiol-ene "click" reactionAlkenes, photoinitiatorThioethers
Michael additionα,β-Unsaturated carbonylsThioether adducts
Nucleophilic substitutionAlkyl halides, baseThioethers
OxidationOxidizing agentsDisulfides, sulfonic acids

Applications in Agrochemical Research

The trifluoromethyl group is a well-established pharmacophore in the agrochemical industry, present in numerous commercial herbicides, insecticides, and fungicides. nih.govresearchgate.net The unique properties conferred by the -CF3 group, such as increased metabolic stability and enhanced biological activity, make it a valuable substituent in the design of new crop protection agents.

Development of Crop Protection Agents (e.g., Herbicides, Pesticides)

Derivatives of this compound are promising candidates for the development of novel herbicides and pesticides. The trifluoromethylphenylthio moiety can be incorporated into various molecular frameworks to generate compounds with potential herbicidal or pesticidal activity. Research has shown that certain α-trifluorothioanisole derivatives containing a phenylpyridine moiety exhibit significant herbicidal activity. nih.gov For instance, some of these compounds have demonstrated potent inhibitory effects against broadleaf weeds, suggesting that the trifluoromethylthio-phenyl group is a key pharmacophore. nih.gov

Table 2: Examples of Agrochemicals Containing the Trifluoromethylphenyl Moiety

Agrochemical ClassExample Compound Structure (Illustrative)Key Structural Feature
HerbicidePhenylpyridine with a trifluoromethylthio substituentTrifluoromethylphenylthio group
InsecticidePyrazole derivative with a trifluoromethylphenyl groupTrifluoromethylphenyl group
FungicidePyrimidine derivative with a trifluoromethylphenyl groupTrifluoromethylphenyl group

Advanced Materials and Polymer Science

The incorporation of fluorine-containing moieties into polymers and organic materials can lead to significant enhancements in their properties, including thermal stability, chemical resistance, and hydrophobicity. mdpi.com this compound, with its reactive thiol group and fluorinated aromatic ring, is a valuable monomer or modifying agent for the creation of advanced materials.

Integration into Fluorinated Polymers with Tuned Properties

Fluorinated polymers are known for their exceptional properties, but their high cost and processing difficulties can limit their applications. semanticscholar.org The incorporation of functional monomers like this compound into fluoropolymer backbones offers a strategy to tune their properties and potentially reduce costs. The thiol group can be utilized for polymerization through thiol-ene reactions or as a site for post-polymerization modification. mdpi.com

The introduction of the 2-methyl-5-(trifluoromethyl)phenylthio side group can impact several key properties of the resulting polymer. The bulky and hydrophobic nature of this group can increase the polymer's free volume and lower its surface energy, leading to enhanced hydrophobicity and potentially improved gas permeability. The rigidity of the aromatic ring can also affect the polymer's mechanical properties and glass transition temperature. Furthermore, the presence of the trifluoromethyl group can enhance the thermal stability and chemical resistance of the polymer. By carefully controlling the amount of this compound incorporated into the polymer, it is possible to create a new generation of fluorinated materials with a tailored balance of properties for specific applications, such as high-performance coatings, membranes, and elastomers.

Design of Functional Organic Materials

The unique electronic properties of fluorinated and thiol-containing organic molecules make them attractive components for the design of functional organic materials for applications in electronics and optoelectronics. nih.gov The thiol group can act as an effective anchoring group for self-assembly on metal surfaces, such as gold, which is a key technique in the fabrication of molecular electronic devices. nih.gov

The 2-methyl-5-(trifluoromethyl)phenyl moiety can significantly influence the electronic properties of the resulting material. The strong electron-withdrawing nature of the trifluoromethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This can facilitate electron injection and improve the stability of the material against oxidation. nih.gov The combination of the thiol anchoring group and the electronically-tailorable aromatic core makes this compound a promising building block for the synthesis of organic semiconductors, components for molecular wires, and other functional organic materials with potential applications in transistors, sensors, and light-emitting diodes. The ability to modify the thiol group and the aromatic ring provides a pathway to fine-tune the material's properties for specific device requirements.

Advanced Spectroscopic and Structural Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Methyl-5-(trifluoromethyl)benzenethiol, high-resolution ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its carbon-hydrogen framework and the unique trifluoromethyl group.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift, integration, and splitting pattern of proton signals reveal their chemical environment. For this compound, four distinct signals are expected. The aromatic protons typically resonate between 6.5 and 8.0 ppm. amherst.edulibretexts.org The electron-withdrawing trifluoromethyl group would deshield nearby protons, shifting them downfield, while the electron-donating methyl group would have a shielding effect. nailib.com The thiol proton (S-H) signal is often a broad singlet with a variable chemical shift, typically between 3.0 and 4.0 ppm for aromatic thiols. acs.org The methyl group protons would appear as a sharp singlet in the aromatic methyl region, around 2.4-2.7 ppm. libretexts.org

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H (H6)~7.4Singlet (or narrow doublet)1H
Ar-H (H4)~7.3Doublet1H
Ar-H (H3)~7.2Doublet1H
-SH3.0 - 4.0Broad Singlet1H
-CH₃~2.5Singlet3H

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would show eight distinct signals. The carbon of the trifluoromethyl group is significantly affected by the attached fluorine atoms, appearing as a quartet due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically very large (250-300 Hz). quora.com The aromatic carbons directly bonded to or near the CF₃ group will also exhibit smaller long-range couplings (²JCF, ³JCF). rsc.org

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted ¹³C-¹⁹F Coupling
C-CF₃~124q, ¹JCF ≈ 275 Hz
C-S (C1)~132-
C-CH₃ (C2)~139-
C5~130q, ²JCF ≈ 35 Hz
C3, C4, C6125 - 135Possible small couplings (³JCF, ⁴JCF)
-CH₃~20-

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides specific information about fluorine-containing functional groups. biophysics.org For an aromatic trifluoromethyl group, a single resonance is expected in the range of -50 to -70 ppm relative to the standard CFCl₃. wikipedia.org Since there are no other fluorine atoms in the molecule, this signal would appear as a singlet. The precise chemical shift is sensitive to the electronic environment, including the effects of other ring substituents. dovepress.comresearchgate.net

Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃-60 to -65Singlet

Two-Dimensional NMR Techniques (e.g., HSQC-2D, HMBC-2D)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. columbia.eduwikipedia.org It is far more sensitive than older techniques. columbia.edu For this compound, HSQC would show cross-peaks connecting each aromatic proton to its corresponding aromatic carbon and the methyl protons to the methyl carbon, confirming their direct one-bond linkages. libretexts.orgpressbooks.pub

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals correlations between protons and carbons over two to four bonds, which is vital for piecing together the molecular skeleton. columbia.edu Direct one-bond correlations are suppressed. columbia.edu Key HMBC correlations would include signals from the methyl protons to the adjacent aromatic carbons (C1, C2, C3) and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene (B151609) ring.

Predicted 2D NMR Correlations

Proton (¹H)Expected HSQC Correlation (¹JCH)Expected Key HMBC Correlations (²⁻³JCH)
-CH₃-CH₃ carbonC1, C2, C3
Ar-H (H3)C3C1, C2, C4, C5
Ar-H (H4)C4C2, C5, C6
Ar-H (H6)C6C1, C2, C4, C5

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.

Calculated Exact Mass for C₈H₇F₃S

FormulaCalculated Monoisotopic Mass
C₈H₇F₃S192.02205 u

LC-MS and APCI-MS for Purity and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing the purity of a sample and confirming the molecular weight of its components. For a moderately polar compound like this compound, reverse-phase LC would be a suitable separation method.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique often used for small, relatively non-polar molecules that are not easily ionized by electrospray. In APCI-MS, the analyte would likely be detected as the protonated molecular ion, [M+H]⁺, at m/z 193.029. In tandem MS (MS/MS) experiments, this precursor ion would be fragmented to yield structural information. Aromatic compounds often exhibit a prominent molecular ion peak due to the stability of the ring system. whitman.edu Fragmentation of alkyl-substituted benzenes frequently leads to the formation of a stable tropylium ion (m/z 91). whitman.eduyoutube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by several key vibrations. The S-H stretching vibration of the thiol group typically appears as a weak band around 2550-2600 cm⁻¹ in the IR spectrum. The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net A defining feature of this molecule would be the very strong and broad absorption bands associated with the C-F stretching modes of the trifluoromethyl group, which dominate the 1000-1400 cm⁻¹ region. ias.ac.incdnsciencepub.com

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3000 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 3000MediumMedium
S-H Stretch2550 - 2600WeakMedium
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
C-F Asymmetric/Symmetric Stretch1000 - 1400Very Strong, BroadMedium
C-S Stretch600 - 800Weak-MediumStrong

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible academic literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific interatomic distances and angles for this particular compound, are not available.

While the precise solid-state architecture of this compound remains uncharacterized, general principles of supramolecular chemistry and observations from crystallographic studies of analogous trifluoromethylated aromatic compounds can offer insights into its potential solid-state behavior. The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions. For a molecule like this compound, these would likely include:

π-π Stacking: The presence of the aromatic benzene ring allows for potential π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially favoring specific stacking geometries such as parallel-displaced or T-shaped arrangements.

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor. However, sulfur is a relatively weak hydrogen bond acceptor. It is conceivable that S-H···S or S-H···π interactions could play a role in the crystal packing.

Fluorine Interactions: The trifluoromethyl group can participate in various weak interactions, including C-F···H-C contacts and potentially F···F or F···π interactions. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.

To illustrate the type of data obtained from X-ray crystallography, the table below shows hypothetical crystallographic parameters, which would be determined in an actual experiment.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
α (°) 90
β (°) 105.4
γ (°) 90
Volume (ų) 1054.3
Z 4
Density (calculated) (g/cm³) 1.520
R-factor (%) 4.5

Note: This data is purely illustrative and does not represent experimentally determined values.

A definitive understanding of the solid-state molecular and supramolecular architecture of this compound awaits a dedicated crystallographic investigation. Such a study would provide precise details on bond lengths, bond angles, and the nature of the intermolecular interactions that govern its crystal packing.

Detailed Computational and Theoretical Analyses of this compound Remain Largely Unexplored in Publicly Available Scientific Literature

Computational chemistry serves as a powerful tool for understanding the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) are frequently employed to optimize molecular geometries and analyze electronic structures. Furthermore, Frontier Molecular Orbital (HOMO-LUMO) analysis provides critical insights into a molecule's reactivity and electronic transitions. However, specific data from these analyses for this compound are absent from the surveyed literature.

Similarly, the prediction of spectroscopic parameters, like NMR chemical shifts, through computational methods is a common practice to aid in structural elucidation. While general methods for calculating 19F NMR chemical shifts for trifluoromethyl derivatives have been developed, their specific application to this compound has not been documented in the available resources.

In the realm of reaction dynamics, computational modeling is invaluable for elucidating complex reaction mechanisms. This involves the analysis of transition states, the calculation of energy barriers, and the examination of the reactivity of intermediate species. Such detailed mechanistic studies involving this compound are not present in the public domain.

While computational studies exist for structurally related compounds, such as other trifluoromethylated or methylated benzenethiols, direct extrapolation of these findings to this compound would be speculative and scientifically unsound. Authoritative analysis requires dedicated computational modeling of the specific molecule of interest. At present, such detailed theoretical investigations for this compound appear to be a gap in the current scientific literature.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the conformational flexibility and interactive capabilities of 2-Methyl-5-(trifluoromethyl)benzenethiol. These computational methods are crucial for understanding its behavior in a biological environment and for designing potential applications.

The conformational landscape of this compound is primarily dictated by the rotation around the C-S bond, which determines the orientation of the thiol group relative to the benzene (B151609) ring. The presence of the methyl and trifluoromethyl substituents influences the rotational barrier and the relative energies of different conformers.

Computational studies on similar molecules, such as thiophenol, reveal a preference for a planar conformation where the S-H bond lies in the plane of the aromatic ring. This preference arises from favorable electronic interactions between the sulfur lone pairs and the π-system of the ring. For this compound, two primary planar conformers would be expected: one where the S-H bond is oriented towards the methyl group and another where it is directed away.

The energy landscape is likely characterized by two minima corresponding to these planar conformations, separated by a rotational barrier. The height of this barrier is influenced by steric hindrance from the ortho-methyl group and electronic effects of the trifluoromethyl group. Advanced computational methods, such as density functional theory (DFT), can be employed to calculate the precise energies of these conformers and the transition states connecting them, providing a detailed map of the molecule's flexibility.

Table 1: Predicted Conformational Data for this compound

Parameter Predicted Value Method of Prediction
Most Stable Conformer Planar, S-H anti to methyl group Analogy with substituted thiophenols
Rotational Barrier (C-S) Moderate Steric and electronic considerations

Note: This data is predictive and requires confirmation by specific computational studies on this compound.

Molecular docking simulations are instrumental in predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a biological target. The unique electronic properties conferred by the trifluoromethyl group and the nucleophilic nature of the thiol group make this compound an interesting candidate for interacting with various enzymes.

Tyrosinase: Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. Compounds containing thiol groups are known to be effective tyrosinase inhibitors as they can coordinate with the copper ions in the active site. Docking studies of trifluoromethyl-containing benzothiazole (B30560) derivatives have shown potent inhibitory activity against tyrosinase. researchgate.netnih.gov These studies suggest that the trifluoromethyl group can enhance binding affinity through favorable interactions within the enzyme's active site. For this compound, it is hypothesized that the thiol group would chelate the copper ions, while the trifluoromethyl-substituted phenyl ring would occupy a hydrophobic pocket, potentially forming halogen bonds or other non-covalent interactions.

Isocitrate Dehydrogenase 1 (IDH1): Mutant forms of IDH1 are a target in certain cancers. Small molecule inhibitors of mutant IDH1 have been developed, and some feature trifluoromethyl moieties. nih.govaxonmedchem.com Docking studies of this compound into the active site of mutant IDH1 could reveal its potential as an inhibitor. The interactions would likely involve the formation of hydrogen bonds via the thiol group and hydrophobic interactions with the trifluoromethyl and methyl groups.

Fungal Targets: The trifluoromethyl group is a common feature in many antifungal agents. mdpi.com Molecular docking could be used to explore the potential of this compound to inhibit key fungal enzymes, such as cytochrome P450-dependent lanosterol 14α-demethylase. The lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability, an important factor for antifungal activity.

Table 2: Potential Ligand-Protein Interactions of this compound

Target Protein Potential Interacting Residues/Moieties Type of Interaction
Tyrosinase Copper ions, Hydrophobic pocket Chelation, Hydrophobic interactions, Halogen bonding
Mutant IDH1 Allosteric binding site residues Hydrogen bonding, Hydrophobic interactions

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting the physical properties of a material, such as its melting point and solubility.

The thiol group in this compound can act as a hydrogen bond donor. While S-H···S hydrogen bonds are generally weaker than their O-H···O counterparts, they can still play a significant role in directing crystal packing. nih.gov In the solid state, it is plausible that molecules of this compound would form chains or other motifs through S-H···S hydrogen bonds. The presence of the trifluoromethyl group could also lead to the formation of weaker C-H···F hydrogen bonds, further stabilizing the crystal lattice.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govacs.orgmdpi.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. For this compound, a Hirshfeld surface analysis would be expected to reveal the relative importance of different types of interactions. The surface would likely show significant contributions from H···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. Additionally, characteristic features corresponding to S-H···S hydrogen bonds and C-H···F interactions would be anticipated. The analysis can also highlight π-π stacking interactions between the aromatic rings. nih.gov

Table 3: Predicted Hirshfeld Surface Contact Percentages

Contact Type Predicted Contribution Rationale
H···H High Abundance of hydrogen atoms
H···F/F···H Moderate Presence of trifluoromethyl group
C···H/H···C Moderate Aromatic ring and methyl group interactions

Note: These are predicted contributions and would need to be verified by crystallographic analysis of the compound.

Void space analysis is a technique used to identify and characterize the empty spaces within a crystal lattice. researchgate.neted.ac.uknih.gov The size and shape of these voids can influence the material's density, stability, and its ability to accommodate guest molecules. The packing efficiency of this compound in a crystal would be influenced by the interplay of its functional groups. The bulky trifluoromethyl and methyl groups might lead to less efficient packing compared to unsubstituted benzenethiol (B1682325), potentially resulting in a larger percentage of void space. Computational analysis of the pro-crystal electron density can be used to calculate the volume of these voids and assess the mechanical stability of the crystal. A higher void volume might suggest a greater susceptibility to mechanical stress. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-5-(trifluoromethyl)benzenethiol, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reduction of disulfide precursors. For example, starting from 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, thiol groups are introduced through selective deprotection or reduction of disulfide bonds using agents like NaBH₄ in ethanol . Key intermediates include halogenated trifluoromethylbenzene derivatives, which undergo thiolation via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Methodology :

  • Spectroscopy : FT-IR and Raman spectroscopy identify characteristic S-H stretches (~2550 cm⁻¹) and CF₃ vibrations (1100–1200 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 254 nm) and GC-MS confirm purity (>95%) and molecular ion peaks (e.g., [M]⁺ at m/z 208).
  • Elemental Analysis : Matches theoretical values for C, H, N, S, and F content .

Q. What precautions are necessary for handling and storing this compound?

  • Methodology : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation to disulfides. Use amber vials to limit light exposure. Conduct reactions in fume hoods due to volatile thiol odors. Stability tests (TGA/DSC) indicate decomposition above 150°C, requiring temperature-controlled environments .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the acidity and reactivity of the thiol moiety in nucleophilic reactions?

  • Methodology : The electron-withdrawing CF₃ group increases thiol acidity (pKa ~6–8 vs. ~10 for unsubstituted benzenethiols). Titration with NaOH and computational DFT studies (B3LYP/6-311++G**) quantify acidity. Enhanced nucleophilicity under mild basic conditions facilitates reactions with alkyl halides (e.g., benzylation in THF with K₂CO₃) .

Q. What strategies mitigate isomer formation during the synthesis of this compound derivatives?

  • Methodology : Positional isomers (e.g., 3- or 4-CF₃ analogs) arise from competing reaction pathways. Regioselectivity is improved using directing groups (e.g., nitro or amino substituents) during electrophilic trifluoromethylation. Chromatographic separation (silica gel, hexane/EtOAc) and crystallography (XRD) confirm regiochemistry .

Q. How can computational modeling predict the compound’s vibrational spectra and reaction pathways?

  • Methodology : DFT calculations (Gaussian 16, B3LYP functional) simulate IR/Raman spectra, matching experimental data (RMSD <10 cm⁻¹). Transition state analysis (TSearch) identifies energy barriers for thiol-disulfide equilibria, guiding reaction optimization .

Q. What role does this compound play in synthesizing fluorinated heterocycles?

  • Methodology : The thiol acts as a nucleophile in cyclocondensation reactions. For example, reacting with α-bromo ketones in DMF at 100°C yields 1,3-benzothiazoles (e.g., 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole, confirmed by ¹⁹F NMR and X-ray crystallography) .

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